molecular formula C11H16BrNO4S B604750 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 950247-34-4

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B604750
CAS No.: 950247-34-4
M. Wt: 338.22g/mol
InChI Key: RAMLCCPQPFKUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, a hydroxypropyl group, a methoxy group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Alkylation: The attachment of the hydroxypropyl group.

Chemical Reactions Analysis

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxypropyl group, leading to the formation of a carbonyl compound.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties due to the presence of the sulfonamide group.

    Biological Studies: It is used in research to understand the interactions of sulfonamides with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar compounds include other sulfonamides with different substituents on the benzene ring. For example:

    5-bromo-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide: Lacks the methyl group.

    5-bromo-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide: Contains a nitro group instead of a methoxy group.

The uniqueness of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

950247-34-4

Molecular Formula

C11H16BrNO4S

Molecular Weight

338.22g/mol

IUPAC Name

5-bromo-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H16BrNO4S/c1-7-4-10(17-3)11(5-9(7)12)18(15,16)13-6-8(2)14/h4-5,8,13-14H,6H2,1-3H3

InChI Key

RAMLCCPQPFKUGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCC(C)O)OC

Origin of Product

United States

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